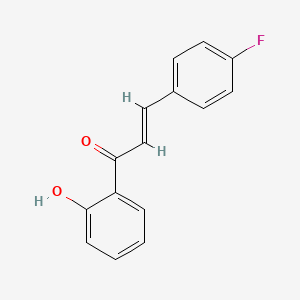
3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H11FO2 and its molecular weight is 242.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure that includes a fluorophenyl group and a hydroxylated phenyl group, contributing to its potential therapeutic effects.
- Chemical Formula : C15H11FO2
- Molecular Weight : 242.24 g/mol
- CAS Number : 152897-41-1
- Melting Point : 117-118 °C
- Boiling Point : 394.8 °C (predicted)
- Density : 1.258 g/cm³ (predicted) .
Research indicates that chalcones, including this compound, exhibit their biological effects primarily through the modulation of various signaling pathways:
-
Antiproliferative Activity :
- Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly melanoma cells. The mechanism involves the activation of the DNA damage response pathway and modulation of cell cycle-associated proteins such as cyclin B1 and p21 .
- The compound's ability to increase the Bax/Bcl-xL ratio leads to mitochondrial dysfunction, which is a precursor to apoptosis .
-
Anti-inflammatory Effects :
- Chalcones have been reported to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antioxidant Activity :
Antiproliferative Effects
A study evaluating various chalcone derivatives found that this compound exhibited significant antiproliferative effects against melanoma cell lines (A2058 and BLM). Key findings include:
- Cell Cycle Arrest : The compound caused G2/M phase arrest.
- Apoptosis Induction : Increased activity of caspases 3/7 was observed, indicating activation of apoptotic pathways.
- DNA Damage Response Activation : Enhanced phosphorylation of ATM and γ-H2A.X was noted, indicating DNA damage .
Structural Investigations
Solid-state structural investigations have provided insights into the molecular conformation and interactions of this chalcone derivative. These studies suggest that the spatial arrangement of functional groups plays a crucial role in its biological activity .
Comparative Biological Activity Table
科学的研究の応用
Antioxidant Activity
Research has demonstrated that compounds similar to 3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibit antioxidant properties. The presence of the hydroxyl group in its structure is crucial for scavenging free radicals, which can mitigate oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have indicated that this compound may possess anti-inflammatory properties. For example, it has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Anticancer Potential
Several investigations have focused on the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: In Vitro Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability, particularly in breast and prostate cancer cells, suggesting its potential as a lead compound for further development.
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a monoamine oxidase B inhibitor, which could have implications for treating neurodegenerative diseases like Parkinson's disease.
Photostability and Light Absorption
Due to its unique structure, this compound exhibits interesting photophysical properties. It can be utilized in developing photostable materials for optical applications.
Organic Light Emitting Diodes (OLEDs)
Recent advancements have explored the use of this compound in OLED technology due to its favorable electronic properties. Its ability to emit light when subjected to an electric field makes it a candidate for further research in organic electronics.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant, anti-inflammatory, anticancer | Induces apoptosis; inhibits cytokines |
| Enzyme Inhibition | MAO-B inhibition | Potential treatment for neurodegenerative diseases |
| Material Science | Photostability, OLEDs | Suitable for optical applications |
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVXUADKPAJQBF-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













